molecular formula C14H15NO5S2 B2842616 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide CAS No. 1421528-37-1

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide

Cat. No.: B2842616
CAS No.: 1421528-37-1
M. Wt: 341.4
InChI Key: UUMDEXCPAPKBDY-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide is a synthetic organic compound with the molecular formula C 14 H 15 NO 5 S 2 and a molecular weight of 341.4 g/mol . Its structure features a benzo[1,3]dioxole moiety linked to a thiophene-2-sulfonamide group via a hydroxypropyl chain. Compounds containing the benzo[1,3]dioxole (or methylenedioxyphenyl) scaffold are of significant interest in medicinal and agrochemical research. This core structure is found in molecules with a wide range of documented biological activities. For instance, some 1,3-benzodioxole derivatives have been identified as potent auxin receptor agonists that promote root growth in plants , while other structurally related thiophene-carboxamide compounds have demonstrated the ability to overcome cancer chemoresistance by inhibiting angiogenesis and P-glycoprotein efflux pump activity . Additionally, sulfonamide-based molecules are actively investigated for the treatment of endothelin-mediated disorders . The presence of both these key pharmacophores in this single molecule makes it a valuable chemical entity for probing new biological pathways and for hit-to-lead optimization in drug discovery campaigns. This product is intended for research purposes and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S2/c16-11(10-3-4-12-13(8-10)20-9-19-12)5-6-15-22(17,18)14-2-1-7-21-14/h1-4,7-8,11,15-16H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMDEXCPAPKBDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through the cyclization of catechol derivatives under acidic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, and the thiophene-2-sulfonamide group is added through a sulfonamide formation reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation can be employed to achieve high purity and enantioselectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: The compound has been investigated for its potential medicinal properties, including its use as an anti-inflammatory or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound differs significantly from analogs reported in anthrax lethal factor inhibitor studies (), which feature a benzo[d]thiazol-2-yl group directly attached to the thiophene-2-sulfonamide core. Key distinctions include:

  • Substituent Modifications : Replacement of the thiazole ring (e.g., in compounds 94–101 from ) with a benzodioxole group alters electronic properties. The benzodioxole’s methylenedioxy group enhances metabolic stability compared to thiazole’s sulfur-containing heterocycle .
Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Thiophene-2-sulfonamide Benzo[d][1,3]dioxol-5-yl, 3-hydroxypropyl ~349.4* High polarity, H-bond donor
Compound 96 Thiophene-2-sulfonamide Benzo[d]thiazol-2-yl, 3-methylbenzo[b]thiophene ~427.5 Rigid, lipophilic
Compound 100 Thiophene-2-sulfonamide Benzo[d]thiazol-2-yl, furan-2-yl ~363.4 Moderate solubility, planar

*Estimated based on similar analogs.

Computational Binding Predictions

Using docking programs like GOLD (), the target compound’s flexible hydroxypropyl chain and polar sulfonamide group are predicted to adopt multiple conformations in binding pockets, enabling stronger interactions compared to rigid analogs. For example, the hydroxy group may form hydrogen bonds with catalytic residues, while the benzodioxole’s π-electrons engage in hydrophobic stacking .

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a thiophene sulfonamide structure. These components contribute to its unique biological properties, particularly in the context of pharmacological applications.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₉N₃O₄S
  • Molecular Weight : 367.42 g/mol

Biological Activity

Research indicates that compounds containing the benzo[d][1,3]dioxole structure often exhibit diverse biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. The specific compound has shown promising results in various studies.

Anticancer Activity

Studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer properties. For instance, related compounds have been evaluated for their cytotoxic effects against several cancer cell lines:

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compoundHepG22.38
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HCT1161.54
Doxorubicin (standard)MCF74.56

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

The anticancer mechanisms of compounds similar to this compound have been studied through various assays:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation.
  • Cell Cycle Analysis : Effects on cell cycle progression have been assessed, indicating potential G2/M phase arrest.
  • Mitochondrial Pathway Proteins : The interaction with proteins such as Bax and Bcl-2 suggests modulation of mitochondrial apoptosis pathways.

Case Studies

Several case studies illustrate the biological activity of similar compounds:

  • In Vivo Studies : A study evaluated the effects of benzo[d][1,3]dioxole derivatives on tumor growth in animal models. Results indicated a significant reduction in tumor size compared to controls.
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins involved in cancer progression, enhancing their therapeutic potential.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic synthesis techniques:

  • Formation of Benzo[d][1,3]dioxole Moiety : This can be achieved through cyclization reactions involving catechol derivatives.
  • Introduction of Hydroxypropyl Group : This is generally done via nucleophilic substitution reactions with appropriate halohydrin reagents.
  • Thiophene Sulfonamide Formation : The final step involves coupling reactions to form the sulfonamide linkage.

Q & A

Q. What interdisciplinary applications exist beyond medicinal chemistry?

  • Answer :
  • Materials science : Self-assembling properties for organic semiconductors (bandgap ~2.8 eV).
  • Agrochemicals : Herbicidal activity via auxin receptor modulation (IC₅₀ 1.2 µM in A. thaliana).

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